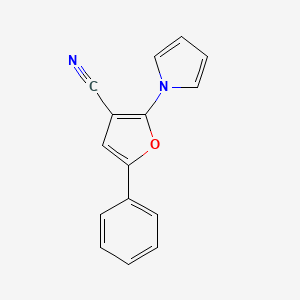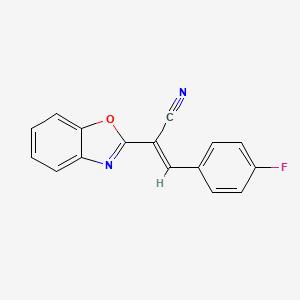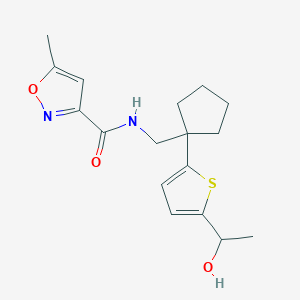
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Isoxazole Derivatives as Disease-Modifying Antirheumatic Drugs
Isoxazole derivatives, such as leflunomide and its active metabolite A77-1726, have been explored for their promising disease-modifying antirheumatic drug (DMARD) properties, now in clinical trials. These compounds, including malononitrilamides like MNA279 and MNA715, and HR325, have shown potential in blocking rejection after allograft and xenograft transplantation in animals. Their mechanism of action involves the inhibition of mitochondrial dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis, essential for normal immune cell functions. This inhibition leads to a reduction in pyrimidine nucleotide pools, impacting immune responses (W. Knecht & M. Löffler, 1998).
Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides
Research on N-alkoxyphenylhydroxynaphthalenecarboxamides has revealed their potential as antimycobacterial agents. These compounds have shown activity against Mycobacterium tuberculosis H37Ra, M. kansasii, and M. smegmatis, with some displaying activity comparable to or higher than rifampicin. Their antimycobacterial efficacy, combined with low cytotoxicity, highlights their potential in developing treatments for mycobacterial infections (T. Goněc et al., 2016).
Antimicrobial and Herbicidal Applications
Isoxazole compounds have been synthesized with the intent of exploring their antimicrobial and herbicidal activities. For example, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their isoxazole equivalents have demonstrated potential antibacterial activity against various bacterial strains, including B. subtilis, and antifungal activity against A. niger. These findings suggest the utility of isoxazole derivatives in agricultural applications to control pests and diseases (D. Sowmya et al., 2018).
Synthesis and Characterization of Research Chemicals
The synthesis and characterization of isoxazole-containing compounds have been a focus in the field of drug discovery and research chemicals. Studies like those on N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) highlight the importance of accurate identification and characterization in the development of new pharmacological tools and potential therapeutic agents (Gavin McLaughlin et al., 2016).
Propiedades
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11-9-13(19-22-11)16(21)18-10-17(7-3-4-8-17)15-6-5-14(23-15)12(2)20/h5-6,9,12,20H,3-4,7-8,10H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWXMZYFBANOQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

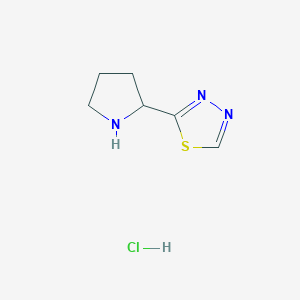
![4-benzyl-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2394770.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2394773.png)
![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide](/img/structure/B2394775.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394776.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid](/img/structure/B2394778.png)
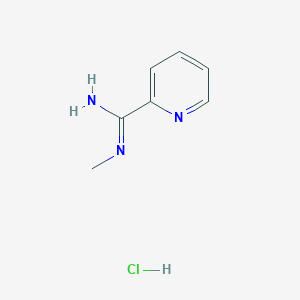
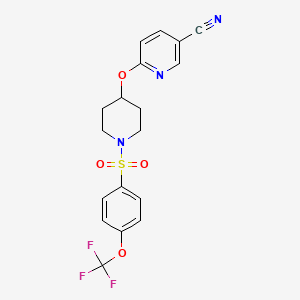
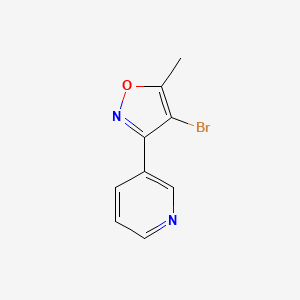
![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)

